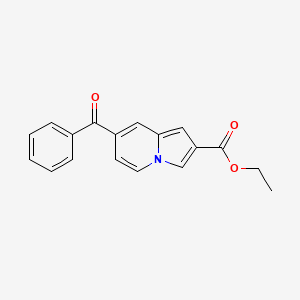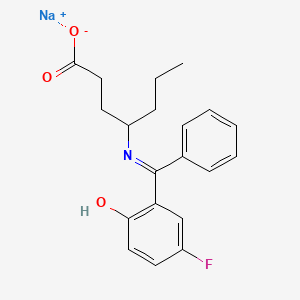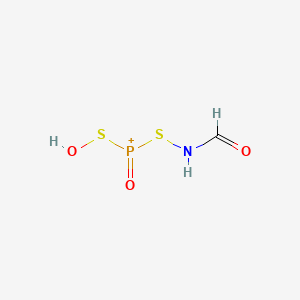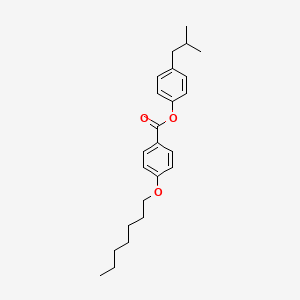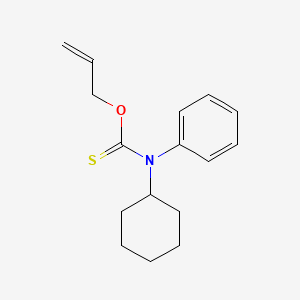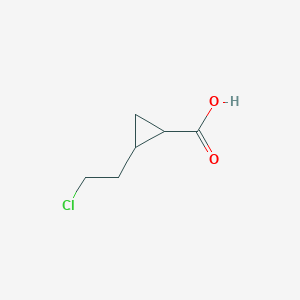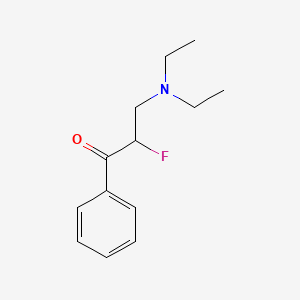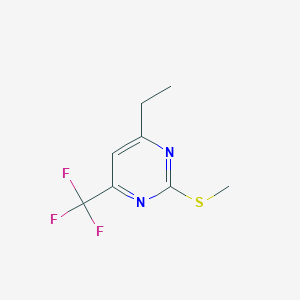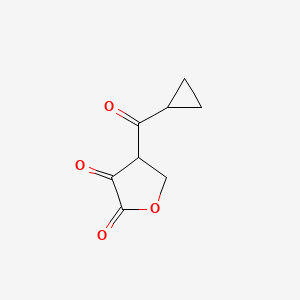
2-Benzyl-5-methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine is a synthetic organic compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a methoxy-substituted benzaldehyde in the presence of a sulfonylating agent. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides, thiolates, or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilization in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-5-methoxy-1,3-oxazolidine: Lacks the sulfonyl group, which may affect its reactivity and applications.
3-(4-Methylbenzene-1-sulfonyl)-1,3-oxazolidine: Lacks the benzyl and methoxy groups, which may influence its chemical properties and biological activity.
5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine: Lacks the benzyl group, potentially altering its interactions with molecular targets.
Uniqueness
2-Benzyl-5-methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine is unique due to the presence of both benzyl and sulfonyl groups, which can impart distinct chemical and biological properties. These functional groups may enhance its reactivity, stability, and potential for specific interactions with biological targets.
Properties
CAS No. |
62642-54-0 |
|---|---|
Molecular Formula |
C18H21NO4S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-benzyl-5-methoxy-3-(4-methylphenyl)sulfonyl-1,3-oxazolidine |
InChI |
InChI=1S/C18H21NO4S/c1-14-8-10-16(11-9-14)24(20,21)19-13-18(22-2)23-17(19)12-15-6-4-3-5-7-15/h3-11,17-18H,12-13H2,1-2H3 |
InChI Key |
QJCOIKRHIINHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC2CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



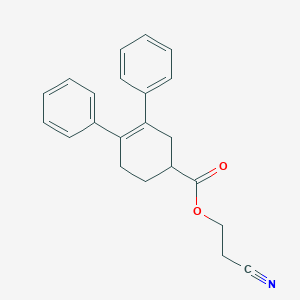
![2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene](/img/structure/B14518041.png)
